2-Sulfanyl-1,3-benzoxazole-6-carboxylic acid
Overview
Description
2-Sulfanyl-1,3-benzoxazole-6-carboxylic acid is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical structure and biological activity. This compound is a derivative of benzoxazole and contains a thiol group (-SH) and a carboxylic acid group (-COOH) in its structure.
Mechanism of Action
Target of Action
The primary target of 2-Mercaptobenzo[D]oxazole-6-carboxylic acid is human carbonic anhydrases (hCAs) . hCAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ion and proton . In humans, 12 catalytically active isoforms have been identified, which differ in tissue distribution, kinetic properties, oligomeric arrangement, and sensitivity to inhibitors .
Mode of Action
2-Mercaptobenzo[D]oxazole-6-carboxylic acid interacts with hCAs by showing a peculiar binding mode . The active site of hCAs is located in a wide and deep cavity, containing a zinc ion at the bottom, tetrahedrally coordinated by three conserved His residues and a water molecule/hydroxide ion . This molecule can effectively be used to inhibit hCAs .
Biochemical Pathways
The inhibition of hCAs by 2-Mercaptobenzo[D]oxazole-6-carboxylic acid affects a wide range of physiological processes in many tissues and organs, such as pH regulation, gas exchange, ion transport, bone resorption, and fatty acid metabolism .
Result of Action
The inhibition of hCAs by 2-Mercaptobenzo[D]oxazole-6-carboxylic acid can lead to the management of a variety of disorders such as glaucoma and edema, or used as anticonvulsants, and antiobesity and antitumor drugs .
Action Environment
Biochemical Analysis
Biochemical Properties
2-Mercaptobenzo[D]oxazole-6-carboxylic acid has been shown to inhibit human carbonic anhydrases (hCAs), which are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ion and proton . This interaction with hCAs suggests that 2-Mercaptobenzo[D]oxazole-6-carboxylic acid could play a role in a variety of biochemical reactions.
Cellular Effects
The inhibition of hCAs by 2-Mercaptobenzo[D]oxazole-6-carboxylic acid could have significant effects on various types of cells and cellular processes . hCAs are involved in a wide range of physiological processes in many tissues and organs, such as pH regulation, gas exchange, ion transport, bone resorption, and fatty acid metabolism .
Molecular Mechanism
2-Mercaptobenzo[D]oxazole-6-carboxylic acid inhibits hCAs by binding to the enzyme’s active site . The active site of hCAs is located in a wide and deep cavity, containing a zinc ion at the bottom, tetrahedrally coordinated by three conserved His residues and a water molecule/hydroxide ion .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Sulfanyl-1,3-benzoxazole-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, alcohols, and various substituted derivatives .
Scientific Research Applications
2-Sulfanyl-1,3-benzoxazole-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme activities and protein interactions.
Medicine: It is investigated for its potential as a therapeutic agent, particularly as an inhibitor of carbonic anhydrase.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Sulfanyl-1,3-benzoxazole-6-carboxylic acid include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a thiol group and a carboxylic acid group, which allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets .
Properties
IUPAC Name |
2-sulfanylidene-3H-1,3-benzoxazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-7(11)4-1-2-5-6(3-4)12-8(13)9-5/h1-3H,(H,9,13)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYGQWDOXVVKLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)OC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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